molecular formula C14H16N4 B131023 3,3'-Diamino-2,2'-dimethylazobenzene CAS No. 143922-97-8

3,3'-Diamino-2,2'-dimethylazobenzene

Cat. No.: B131023
CAS No.: 143922-97-8
M. Wt: 240.3 g/mol
InChI Key: NOSXDHLEUPGNMK-UHFFFAOYSA-N
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Description

3,3'-Diamino-2,2'-dimethylazobenzene is an azo compound characterized by two amino (-NH₂) groups at the 3,3' positions and methyl (-CH₃) substituents at the 2,2' positions of the azobenzene backbone. Azo compounds are widely studied for their applications in dyes, polymers, and high-energy materials due to their photochromic behavior, thermal stability, and electronic conjugation . The amino and methyl groups in this compound likely influence its solubility, thermal behavior, and reactivity compared to nitro-substituted analogs, which are more commonly used in explosives .

Properties

CAS No.

143922-97-8

Molecular Formula

C14H16N4

Molecular Weight

240.3 g/mol

IUPAC Name

3-[(3-amino-2-methylphenyl)diazenyl]-2-methylaniline

InChI

InChI=1S/C14H16N4/c1-9-11(15)5-3-7-13(9)17-18-14-8-4-6-12(16)10(14)2/h3-8H,15-16H2,1-2H3

InChI Key

NOSXDHLEUPGNMK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N=NC2=CC=CC(=C2C)N)N

Canonical SMILES

CC1=C(C=CC=C1N=NC2=CC=CC(=C2C)N)N

Synonyms

33DIAMINO22DIMETHYLAZOBENZENE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3,3'-Diamino-2,2'-dimethylazobenzene and related compounds:

Compound Molecular Structure Functional Groups Melting Point Density Sensitivity Applications
This compound Azobenzene with -NH₂ (3,3') and -CH₃ (2,2') Amino, Methyl N/A N/A Likely low Potential use in dyes, photoresponsive materials, or polymers
3,3'-Dinitro-2,2'-dimethylazobenzene Azobenzene with -NO₂ (3,3') and -CH₃ (2,2') Nitro, Methyl 198°C N/A Moderate Explosive precursor; synthesized via diazotization
DIPAM (3,3'-Diamino-2,2',4,4',6,6'-hexanitrobiphenyl) Biphenyl with -NH₂ (3,3') and -NO₂ (2,2',4,4',6,6') Amino, Nitro 304°C 1.82 g/cm³ Extremely insensitive High-energy explosive for space rockets and seismic experiments
4-Dimethylaminoazobenzene Azobenzene with -N(CH₃)₂ (4) Dimethylamino N/A N/A N/A Carcinogenic dye; historical use in textiles and biological staining
DADMB (4,4'-Diamino-2,2'-dimethylbiphenyl) Biphenyl with -NH₂ (4,4') and -CH₃ (2,2') Amino, Methyl N/A N/A N/A Polymer precursor; enhances solubility and thermal stability in resins

Key Findings:

Functional Group Impact: Amino vs. Nitro Groups: Amino derivatives like this compound are less thermally stable than nitro-substituted analogs (e.g., DIPAM) but may offer better solubility and reduced sensitivity, making them suitable for non-explosive applications .

Thermal and Sensitivity Profiles: DIPAM, with six nitro groups, exhibits exceptional thermal stability (m.p. 304°C) and insensitivity to electrostatic discharge, critical for aerospace applications . In contrast, amino-substituted azobenzenes are less studied for explosive uses but may serve as intermediates in polymer synthesis or photoresponsive materials .

Structural Isomerism: The position of substituents significantly affects properties. For example, 4,4'-diaminoazobenzene (from polymer chemistry) lacks methyl groups, leading to different conjugation and reactivity compared to this compound .

Toxicity Considerations: Unlike 4-Dimethylaminoazobenzene, which is carcinogenic, amino-substituted derivatives like this compound may have lower toxicity risks, though further studies are needed .

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